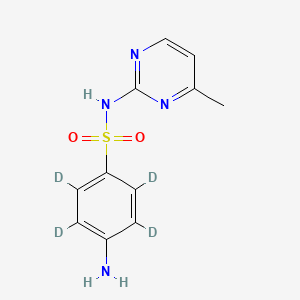

スルファメرازイン-d4

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

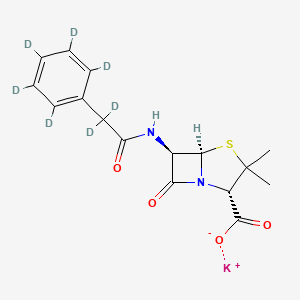

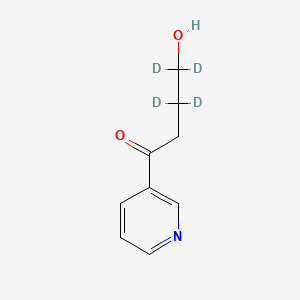

Sulfamerazine-d4 is a deuterium-labeled version of Sulfamerazine . Sulfamerazine is a sulfonamide antibacterial that inhibits bacterial synthesis of dihydrofolic acid .

Synthesis Analysis

Sulfamerazine-d4 inhibits bacterial synthesis of dihydrofolic acid by competing with para-aminobenzoic acid (PABA) for binding to dihydropteroate synthase . This is a key step in the synthesis of Sulfamerazine-d4 .Molecular Structure Analysis

The molecular formula of Sulfamerazine-d4 is C11 2H4 H8 N4 O2 S and its molecular weight is 268.33 g/mol . It is a member of pyrimidines, a sulfonamide, and a sulfonamide antibiotic .Chemical Reactions Analysis

The method relied on the diazotization of sulfamerazine (SMEZ) via reaction with HNO2 obtained from the reaction of hydrochloric acid with sodium nitrite . The un-reacted nitrous acid is destroyed .Physical and Chemical Properties Analysis

Sulfamerazine-d4 has a molecular weight of 268.33 g/mol . Its exact mass is 268.09320380 g/mol and its monoisotopic mass is 268.09320380 g/mol . It has a complexity of 360 .科学的研究の応用

生体高分子フィルム

スルファメرازイン-d4(SMR)は、アルギン酸ナトリウム(SA)生体高分子フィルムのドーピングに使用されてきました . この研究は、これらのフィルムの機械的、構造的、形態学的および抗菌特性を説明し、理解することを目的としていました。 引張強度(TS)、破断時の伸び(E%)、分子間相互作用、結晶化度、構造的完全性、および表面特性は、フィルム形成溶液中のSMR濃度0.6、1.2、および1.8mg / mLについて調査されました .

シクロデキストリンとの相互作用

別の研究では、スルファメرازイン(NaSMR)と高分子シクロデキストリン(β-CDおよびHP-β-CD)との相互作用を調査するために、拡散測定にテイラー分散法を用いました . 結果は、β-CDの存在が溶液成分のNaSMRの拡散に影響を与え、溶質の相互作用によるこの薬物の逆流を示しています .

毒性試験

毒性試験では、花粉発芽(Actinidia deliciosa)とBY-2細胞における成長曲線アッセイが含まれていました . 花粉発芽試験は、スルファメرازインの毒性の低下を示しており、この抗菌剤の潜在的な用途が示唆されており、副作用が軽減されています .

ドラッグデリバリーシステム

スルファメرازインとシクロデキストリンの相互作用は、製薬および生物学的システムに影響を与えます . シクロデキストリン、特にベータシクロデキストリン(β-CD)とヒドロキシプロピルベータシクロデキストリン(HP-β-CD)は、ドラッグデリバリーシステムに使用されてきました . 薬物との超分子複合体の形成は、水溶性と透過性を高め、したがってバイオアベイラビリティを高め、毒性を低下させます .

作用機序

Target of Action

Sulfamerazine-d4, also known as Sulfamerazine D4, is a deuterium-labeled version of Sulfamerazine . The primary target of Sulfamerazine-d4 is the bacterial enzyme dihydropteroate synthetase (dihydrofolate synthetase) . This enzyme plays a crucial role in the synthesis of dihydrofolic acid, a precursor of folic acid, which is essential for bacterial growth and reproduction .

Mode of Action

Sulfamerazine-d4 inhibits the bacterial synthesis of dihydrofolic acid by competing with para-aminobenzoic acid (PABA) for binding to dihydropteroate synthetase . By doing so, it prevents the formation of dihydrofolic acid, thereby inhibiting bacterial growth . It’s important to note that Sulfamerazine-d4 is bacteriostatic in nature, meaning it inhibits the growth of bacteria rather than killing them directly .

Biochemical Pathways

The action of Sulfamerazine-d4 affects the folic acid synthesis pathway in bacteria . By inhibiting the production of dihydrofolic acid, it disrupts the synthesis of nucleotides that are essential for DNA replication. This leads to the inhibition of bacterial growth and reproduction .

Pharmacokinetics

They are metabolized in the liver and excreted in the urine . .

Result of Action

The molecular effect of Sulfamerazine-d4’s action is the disruption of bacterial DNA synthesis due to the lack of necessary nucleotides, resulting from the inhibition of dihydrofolic acid synthesis . This leads to the cessation of bacterial growth and reproduction, helping to control bacterial infections .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Sulfamerazine-d4. For instance, the presence of certain substances in the environment, such as organic matter, can affect the photodegradation of sulfonamides . Additionally, the pH of the environment can influence the ionization state of Sulfamerazine-d4, potentially affecting its absorption and distribution within the body.

将来の方向性

Sulfamerazine-d4 is a reference standard used for analytical testing within the food and beverage sector . Its future directions may include further development and utilization in this field.

Relevant Papers Aday B, et al. have published a paper on the synthesis of novel sulfonamide analogs containing sulfamerazine/sulfaguanidine and their biological activities . This paper could provide further insights into the properties and applications of Sulfamerazine-d4.

生化学分析

Biochemical Properties

Sulfamerazine-d4, like other sulfonamides, inhibits bacterial synthesis of dihydrofolic acid by competing with para-aminobenzoic acid (PABA) for binding to dihydropteroate synthetase (dihydrofolate synthetase) . This interaction is crucial in the biochemical reactions involving the synthesis of folic acid, a vital component for bacterial growth and reproduction .

Cellular Effects

The cellular effects of Sulfamerazine-d4 are primarily due to its role as an antibacterial agent. By inhibiting the synthesis of dihydrofolic acid, Sulfamerazine-d4 disrupts bacterial growth and proliferation . In addition, studies have shown that sulfamerazine treatments can exhibit varied effects on cell weight .

Molecular Mechanism

The molecular mechanism of action of Sulfamerazine-d4 involves its competition with PABA for binding to dihydropteroate synthetase. This competition inhibits the enzymatic conversion of pteridine and PABA to dihydropteroic acid, an intermediate of tetrahydrofolic acid (THF) synthesis . This inhibition is bacteriostatic in nature, meaning it prevents the growth of bacteria but does not necessarily kill them .

Metabolic Pathways

Sulfamerazine-d4, as a sulfonamide, is involved in the metabolic pathway of folic acid synthesis in bacteria. It competes with PABA for binding to dihydropteroate synthetase, thereby inhibiting the production of dihydrofolic acid, a precursor to folic acid .

Transport and Distribution

Sulfonamides are generally well-distributed throughout the body, reaching therapeutic concentrations in many tissues .

Subcellular Localization

Given its mechanism of action, it is likely to be found in the cytoplasm where it can interact with dihydropteroate synthetase to inhibit folic acid synthesis .

特性

IUPAC Name |

4-amino-2,3,5,6-tetradeuterio-N-(4-methylpyrimidin-2-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O2S/c1-8-6-7-13-11(14-8)15-18(16,17)10-4-2-9(12)3-5-10/h2-7H,12H2,1H3,(H,13,14,15)/i2D,3D,4D,5D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPPBRPIAZZHUNT-QFFDRWTDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1N)[2H])[2H])S(=O)(=O)NC2=NC=CC(=N2)C)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[2-(2-Methylprop-2-enoyloxy)ethylsulfamoyl]-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzenesulfonate](/img/structure/B561695.png)